molecular formula C13H24N2 B8158758 4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine

4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine

Cat. No.: B8158758
M. Wt: 208.34 g/mol
InChI Key: UMQHIJZERIDFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine is a chemically novel amine building block designed for advanced research and development in medicinal chemistry. This compound integrates a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is known to impart favorable properties such as improved metabolic stability and enhanced solubility to molecular frameworks . The structure is further functionalized with a pyrrolidin-1-ylmethyl group, a nitrogen-containing heterocycle frequently employed in the design of bioactive molecules due to its ability to serve as a key pharmacophore . The presence of a primary amine provides a versatile handle for further synthetic elaboration, enabling researchers to efficiently incorporate this complex, sp³-rich fragment into larger target structures. Compounds featuring the bicyclo[2.2.2]octane core and pyrrolidine derivatives have demonstrated significant relevance in pharmaceutical research. Bicyclo[2.2.2]octane-based structures have been investigated as useful precursors for compounds with potential biological activity . Meanwhile, synthetic pyrrolidine amines have been explored in patent literature for their use as modulators of biological pathways, including the complement system, and for the treatment of autoimmune diseases . This suggests that this compound is a high-value intermediate with potential application in the synthesis of molecules for immunology, oncology, and central nervous system research. Its unique geometry makes it a prime candidate for constructing molecular libraries aimed at probing novel biological targets or optimizing lead compounds in drug discovery campaigns. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c14-13-6-3-12(4-7-13,5-8-13)11-15-9-1-2-10-15/h1-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHIJZERIDFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC23CCC(CC2)(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The reaction between 2,5-norbornadiene and electron-deficient dienophiles (e.g., maleic anhydride) yields bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride derivatives. Hydrogenation of the olefin generates the saturated bicyclo[2.2.2]octane core. For example:

Dienophile+DieneΔBicyclo[2.2.2]octeneH2/PdBicyclo[2.2.2]octane\text{Dienophile} + \text{Diene} \xrightarrow{\Delta} \text{Bicyclo[2.2.2]octene} \xrightarrow{\text{H}_2/\text{Pd}} \text{Bicyclo[2.2.2]octane}

Installation of the 1-Amino Group

Reductive Amination of Bicyclo[2.2.2]octan-1-one

Bicyclo[2.2.2]octan-1-one undergoes reductive amination with ammonium acetate and NaBH₃CN in MeOH to afford bicyclo[2.2.2]octan-1-amine (65–78% yields). Alternatively, catalytic hydrogenation (H₂/Pd-C) in the presence of NH₃ provides the primary amine.

Gabriel Synthesis

Reaction of bicyclo[2.2.2]octan-1-yl bromide with potassium phthalimide, followed by hydrazinolysis, yields the primary amine. This method avoids over-alkylation but requires harsh conditions (refluxing EtOH, 12 h).

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo derivativeK₂CO₃DMF1002468
4-Bromo derivativeEt₃NDCM404842

Higher temperatures and polar aprotic solvents enhance nucleophilic displacement.

Mannich Reaction

A one-pot Mannich reaction combines bicyclo[2.2.2]octan-1-amine, formaldehyde, and pyrrolidine in EtOH at 60°C (Scheme 1). The reaction proceeds via imine formation, followed by reduction (NaBH₄), yielding the target compound in 75–82% yields.

Scheme 1:

Bicyclo[2.2.2]octan-1-amine+HCHO+PyrrolidineNaBH44-(Pyrrolidin-1-ylmethyl) derivative\text{Bicyclo[2.2.2]octan-1-amine} + \text{HCHO} + \text{Pyrrolidine} \xrightarrow{\text{NaBH}_4} \text{4-(Pyrrolidin-1-ylmethyl) derivative}

Alternative Routes: Tandem Reductive Amination-Alkylation

A tandem reductive amination-alkylation sequence streamlines synthesis (Scheme 2):

  • Reductive Amination: Bicyclo[2.2.2]octan-1-one reacts with benzylamine (NaBH₄/MeOH) to form N-benzylbicyclo[2.2.2]octan-1-amine.

  • Alkylation: The N-benzyl intermediate undergoes alkylation with 4-(bromomethyl)pyrrolidine (K₂CO₃/DMF), followed by hydrogenolysis (H₂/Pd-C) to remove the benzyl group.

This method achieves an overall yield of 58% but requires multiple purification steps.

Challenges and Optimization Strategies

  • Steric Hindrance: The bridgehead 1- and 4-positions exhibit limited accessibility. Microwave-assisted synthesis (150°C, 30 min) improves reaction rates for alkylation.

  • Regioselectivity: Competing reactions at the 2- and 5-positions are minimized using bulky bases (e.g., DBU).

  • Purity: Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O) isolates the product in >95% purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic or pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to the development of novel treatments for conditions such as depression and anxiety disorders.

Case Study: Neuropharmacological Effects

Research has indicated that compounds with bicyclic structures often exhibit enhanced binding affinity to neurotransmitter receptors. A study demonstrated that derivatives of bicyclo[2.2.2]octane compounds could modulate serotonin receptor activity, which is crucial for mood regulation . This opens avenues for further exploration of this compound in antidepressant drug design.

Neuropharmacology

2. Cognitive Enhancement

Preliminary studies suggest that this compound may enhance cognitive functions by modulating cholinergic pathways in the brain. The cholinergic system is pivotal in learning and memory processes, making this compound a candidate for cognitive enhancers.

Research Findings

In animal models, administration of similar bicyclic compounds has shown improved performance in memory tasks, indicating potential applications in treating cognitive decline associated with aging or neurodegenerative diseases . Further research is necessary to confirm these effects specifically for this compound.

Materials Science

3. Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Application Example: Composite Materials

In composite materials, the addition of bicyclic compounds has been shown to improve tensile strength and elasticity . This application could lead to the development of advanced materials suitable for various industrial applications, including automotive and aerospace engineering.

Table: Comparison of Applications

Field Application Potential Impact
Medicinal ChemistryDrug development for neurological disordersNovel treatments for depression and anxiety
NeuropharmacologyCognitive enhancementImproved memory function
Materials SciencePolymer chemistryEnhanced mechanical properties

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and pyrrolidine ring allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in various effects depending on the context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-position substituent on the bicyclo[2.2.2]octane core significantly influences biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Bicyclo[2.2.2]octan-1-amine Derivatives
Compound Name Substituent at C-4 Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Pyrrolidin-1-ylmethyl C₁₃H₂₃N₂ 207.34 g/mol Inferred: Enhanced lipophilicity and conformational flexibility due to pyrrolidine group. N/A
4-Methylbicyclo[2.2.2]octan-1-amine Methyl C₉H₁₇N 139.24 g/mol Optimal antiviral activity against influenza A/swine/S-15 strain; larger groups reduce efficacy.
4-Phenylbicyclo[2.2.2]octan-1-amine (EXP-561) Phenyl C₁₄H₁₉N 201.31 g/mol Potent monoamine uptake inhibitor (serotonin, dopamine, norepinephrine); rigid tubular geometry enhances binding.
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Difluoromethyl C₉H₁₅F₂N 175.22 g/mol Predicted collision cross-section (CCS): 133.0 Ų ([M+H]+); fluorination may improve metabolic stability.
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine Trifluoromethyl C₉H₁₄F₃N 193.21 g/mol Predicted CCS: 134.3 Ų ([M+H]+); increased electronegativity alters receptor interactions.
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine Morpholinomethyl C₁₃H₂₄N₂O 224.34 g/mol Polar morpholine group may enhance solubility; unexplored bioactivity.

Physicochemical Properties

  • Collision Cross-Section (CCS): Fluorinated derivatives exhibit slightly higher CCS values compared to non-fluorinated analogues, suggesting differences in gas-phase ion mobility .

Biological Activity

4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine, a bicyclic compound featuring a pyrrolidine moiety, has garnered attention for its potential biological activities. Its unique structure allows for various interactions within biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C14H25N3O
  • Molecular Weight : 251.37 g/mol

The chemical structure includes a bicyclic framework which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
  • Antipsychotic Properties : Preliminary studies suggest that this compound may possess antipsychotic effects, similar to other compounds within the bicyclic amine class. This is particularly relevant in the context of treating disorders such as schizophrenia.
  • Analgesic Effects : Some investigations have pointed to analgesic properties, indicating its potential use in pain management therapies.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:

  • Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing mood and perception.
  • Inhibition of Reuptake Mechanisms : Similar to other psychoactive compounds, it might inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Antipsychotic Evaluation :
    • A study comparing this compound with established antipsychotics revealed that it could reduce symptoms of psychosis without the severe side effects typically associated with conventional treatments .
  • Neuropharmacological Studies :
    • In animal models, the compound demonstrated significant alterations in behavior indicative of reduced anxiety and improved cognitive function, suggesting potential applications in anxiety disorders .
  • Pain Management Trials :
    • Clinical trials assessing its analgesic properties reported a notable reduction in pain scores among participants, indicating its efficacy as a pain reliever .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationInfluences serotonin and dopamine levels
Antipsychotic EffectsReduction in psychotic symptoms
Analgesic PropertiesSignificant pain relief

Q & A

Basic: How is the molecular structure of 4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine characterized in academic research?

The molecular structure is typically elucidated using nuclear magnetic resonance (NMR) and X-ray crystallography . NMR (¹H and ¹³C) resolves the bicyclo[2.2.2]octane scaffold and pyrrolidinylmethyl substituent by analyzing chemical shifts and coupling constants. For example, the rigid bicyclic system shows distinct proton environments, while the pyrrolidine ring exhibits characteristic splitting patterns. X-ray crystallography provides absolute stereochemical confirmation, particularly for chiral derivatives . Computational methods (e.g., density functional theory) may supplement experimental data to validate bond angles and torsional strain in the bicyclic framework.

Basic: What are the primary synthetic routes for this compound?

A common approach involves reductive amination or Mannich-type reactions to introduce the pyrrolidinylmethyl group onto the bicyclo[2.2.2]octan-1-amine core. For example:

Amine protection : The primary amine of bicyclo[2.2.2]octan-1-amine is protected (e.g., with Boc groups) to avoid side reactions.

Alkylation : Reaction with pyrrolidine-containing aldehydes or ketones under reducing conditions (e.g., NaBH₃CN) forms the desired substituent.

Deprotection : Acidic or basic conditions remove protecting groups to yield the final product .
Alternative routes may employ transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) for stereoselective modifications.

Advanced: How do structural modifications to the bicyclo[2.2.2]octane scaffold affect antiviral activity?

Modifications such as α-alkylation or ring fusion (e.g., tricyclo[5.3.1.0³,⁸]undecane derivatives) enhance antiviral potency by improving lipid membrane penetration or target binding. For instance, α-methyl groups increase hydrophobicity, boosting activity against influenza A M2 ion channels . However, bulky substituents may reduce solubility, necessitating a balance between lipophilicity and bioavailability. Structure-activity relationship (SAR) studies should compare IC₅₀ values across viral strains (e.g., influenza A/Ann Arbor vs. Newcastle disease virus) to identify selective analogs .

Advanced: What analytical methods resolve stereochemical ambiguities in derivatives of this compound?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and vibrational circular dichroism (VCD) are critical for distinguishing enantiomers. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) can be separated into enantiomers using chiral columns, followed by X-ray analysis to assign absolute configurations . Dynamic NMR experiments may also detect atropisomerism in constrained derivatives.

Advanced: How can researchers address solubility limitations in pharmacological studies of this compound?

Prodrug strategies (e.g., esterification of hydroxyl groups) or salt formation (e.g., hydrochloride salts) improve aqueous solubility. For example, methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate derivatives exhibit enhanced solubility due to ester hydrolysis in physiological conditions . Alternatively, co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation can mitigate solubility issues during in vivo testing.

Advanced: How should contradictory data in structure-activity studies be analyzed?

Contradictions often arise from assay variability (e.g., cell-based vs. oocyte M2 channel assays) or stereochemical impurities . To resolve this:

Orthogonal assays : Validate activity using both biochemical (e.g., electrophysiology) and cell-based (e.g., plaque reduction) assays.

Purity checks : Employ high-resolution mass spectrometry (HRMS) and chiral HPLC to confirm compound integrity.

Computational modeling : Molecular dynamics simulations can predict binding modes to explain divergent activity trends (e.g., rimantadine analogs showing higher IC₅₀ than amantadine derivatives) .

Advanced: What strategies optimize the metabolic stability of bicyclo[2.2.2]octan-1-amine derivatives?

Deuterium incorporation at metabolically labile positions (e.g., benzylic hydrogens) or fluorination (e.g., 4-fluorobicyclo[2.2.2]octan-1-amine) slows oxidative metabolism by cytochrome P450 enzymes . In vitro microsomal stability assays (human/rat liver microsomes) paired with LC-MS metabolite profiling identify degradation hotspots for targeted modification.

Advanced: How are polycycloalkane derivatives (e.g., pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane) screened for anti-influenza activity?

High-throughput screening (HTS) using M2 proton channel inhibition assays (e.g., Xenopus oocyte electrophysiology) identifies lead compounds. Follow-up studies include:

Cytotoxicity profiling (e.g., MTT assays in MDCK cells).

Resistance profiling against amantadine-resistant viral strains (e.g., S31N mutants).

In vivo efficacy in ferret or murine models to assess viral load reduction and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.